
(4-Pyrrolidin-1-ylpyrimidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Pyrrolidin-1-ylpyrimidin-2-yl)methanol is a chemical compound that features a pyrrolidine ring attached to a pyrimidine ring, with a methanol group at the 2-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Pyrrolidin-1-ylpyrimidin-2-yl)methanol typically involves the reaction of pyrrolidine with a pyrimidine derivative under specific conditions. One common method involves the use of a pyrimidine-2-carbaldehyde, which reacts with pyrrolidine in the presence of a reducing agent to form the desired product. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Pyrrolidin-1-ylpyrimidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or methanol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Pyrrolidin-1-ylpyrimidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Pyrrolidin-1-ylpyrimidin-2-yl)methanol involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially affecting their function. The methanol group may also play a role in the compound’s solubility and reactivity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Pyrrolidin-1-ylpyrimidin-2-yl)ethanol
- (4-Pyrrolidin-1-ylpyrimidin-2-yl)propane
- (4-Pyrrolidin-1-ylpyrimidin-2-yl)butane
Uniqueness
(4-Pyrrolidin-1-ylpyrimidin-2-yl)methanol is unique due to the presence of the methanol group, which can significantly influence its chemical reactivity and biological interactions compared to its analogs with different alkyl groups. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(4-pyrrolidin-1-ylpyrimidin-2-yl)methanol |
InChI |
InChI=1S/C9H13N3O/c13-7-8-10-4-3-9(11-8)12-5-1-2-6-12/h3-4,13H,1-2,5-7H2 |
InChI Key |
ITKOJAUYZRYQFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


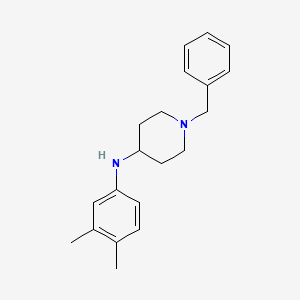
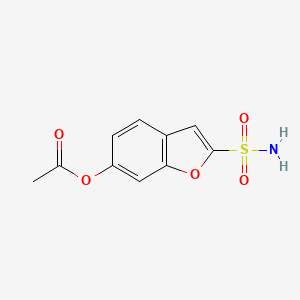
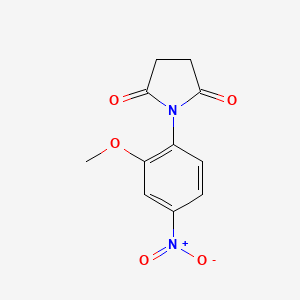
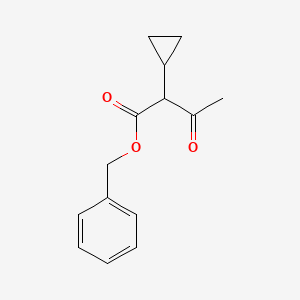
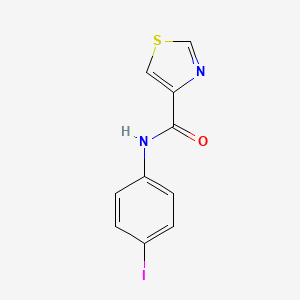
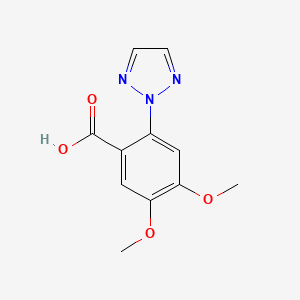
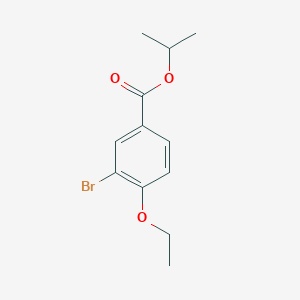
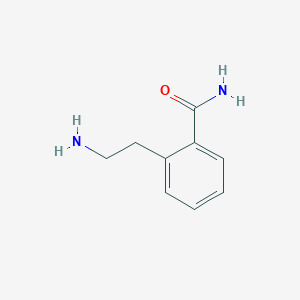

![[3-[(3,5-Difluorophenyl)methoxy]-6-methylpyridin-2-yl]methanol](/img/structure/B13878695.png)
![[5-(3-Bromo-phenyl)-pyridazin-3-yl]-methyl-amine](/img/structure/B13878702.png)
![7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13878710.png)

![Methyl 2-[4-(2-methoxyethylsulfanyl)phenyl]acetate](/img/structure/B13878725.png)
